molecular formula C14H16N4 B14490026 1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine CAS No. 63768-14-9

1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine

Cat. No.: B14490026
CAS No.: 63768-14-9
M. Wt: 240.30 g/mol
InChI Key: ODTAVMJSCQMZPH-UHFFFAOYSA-N
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Description

1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine is a compound that belongs to the class of pyrazoles and phthalazines Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while phthalazines are bicyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

The synthesis of 1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact mechanism of action can vary depending on the specific derivative and its intended application.

Properties

CAS No.

63768-14-9

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

1-(3,5,5-trimethyl-4H-pyrazol-1-yl)phthalazine

InChI

InChI=1S/C14H16N4/c1-10-8-14(2,3)18(17-10)13-12-7-5-4-6-11(12)9-15-16-13/h4-7,9H,8H2,1-3H3

InChI Key

ODTAVMJSCQMZPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)C)C2=NN=CC3=CC=CC=C32

Origin of Product

United States

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